

# Limonin: A Comprehensive Technical Guide on its Physicochemical Properties

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## Compound of Interest

Compound Name: *limontar*

Cat. No.: *B1178042*

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## Introduction

Limonin ( $C_{26}H_{30}O_8$ ) is a highly oxygenated triterpenoid, classified as a limonoid, predominantly found in citrus fruits and plants of the Rutaceae and Meliaceae families.[1] It is a key contributor to the bitter taste in citrus juices.[2] Beyond its characteristic flavor, limonin has garnered significant scientific interest due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties.[3][4] This technical guide provides an in-depth overview of the core physicochemical properties of limonin, offering crucial data and experimental insights for researchers and professionals in drug development and natural product chemistry.

## Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of limonin are summarized in the tables below.

### Table 1: General Physicochemical Properties of Limonin

Property	Value	Source(s)
Molecular Formula	C <sub>26</sub> H <sub>30</sub> O <sub>8</sub>	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	470.51 g/mol	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Appearance	White to off-white crystalline powder	<a href="#">[10]</a>
Melting Point	297 - 299 °C	<a href="#">[10]</a>
Boiling Point	668.36 °C (estimated)	<a href="#">[10]</a>
logP (o/w)	0.474 (estimated)	<a href="#">[6]</a> <a href="#">[10]</a>
pKa	Not experimentally determined; considered weakly acidic	<a href="#">[11]</a>

**Table 2: Solubility of Limonin**

Solvent	Solubility	Source(s)
Water	270.2 mg/L at 25°C (estimated)	<a href="#">[10]</a>
Ethanol	Soluble	<a href="#">[5]</a>
Methanol	Soluble	<a href="#">[5]</a>
Dimethylformamide (DMF)	~25 mg/mL	<a href="#">[12]</a>
Dimethyl sulfoxide (DMSO)	~10 mg/mL	<a href="#">[12]</a>
Acetone	Soluble	<a href="#">[10]</a>
Ether	Insoluble	
1:1 DMF:PBS (pH 7.2)	~0.5 mg/mL	<a href="#">[12]</a>

## Spectral Data

Spectroscopic analysis is essential for the structural elucidation and identification of limonin.

**Table 3: Key Spectral Data for Limonin**

Spectroscopic Technique	Key Data Points	Source(s)
UV-Vis (in Methanol)	$\lambda_{\text{max}}$ : ~207 nm	
Infrared (IR) (KBr)	Characteristic peaks at approximately 1756 $\text{cm}^{-1}$ ( $\gamma$ -lactone C=O), 1709 $\text{cm}^{-1}$ (ketone C=O), and 875 $\text{cm}^{-1}$ (furan ring)	
$^1\text{H}$ NMR (in $\text{CDCl}_3$ )	Representative chemical shifts ( $\delta$ ) include signals for the furan ring protons (~7.4, ~6.3 ppm), and various methine and methylene protons throughout the complex tetracyclic structure.	[13]
$^{13}\text{C}$ NMR (in $\text{CDCl}_3$ )	Characteristic signals for carbonyl carbons (in lactones and ketone), carbons of the furan ring, and numerous aliphatic carbons.	[3]
Mass Spectrometry (MS)	Molecular Ion $[\text{M}]^+$ : m/z 470. Fragmentation patterns often show characteristic losses of the furan ring and other functional groups.	[5][10][12]

## Experimental Protocols

The following sections outline generalized experimental methodologies for determining the key physicochemical properties of limonin.

### Determination of Melting Point

The melting point of limonin can be determined using the capillary method with a melting point apparatus.

Methodology:

- **Sample Preparation:** A small amount of dry, finely powdered limonin is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of a melting point apparatus.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.

## Determination of Aqueous Solubility

The shake-flask method is a standard approach to determine the thermodynamic solubility of a compound like limonin.

Methodology:

- **Sample Preparation:** An excess amount of solid limonin is added to a known volume of purified water in a sealed container.
- **Equilibration:** The mixture is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Separation:** The undissolved solid is separated from the solution by centrifugation and/or filtration.
- **Quantification:** The concentration of limonin in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

## Spectroscopic Analysis

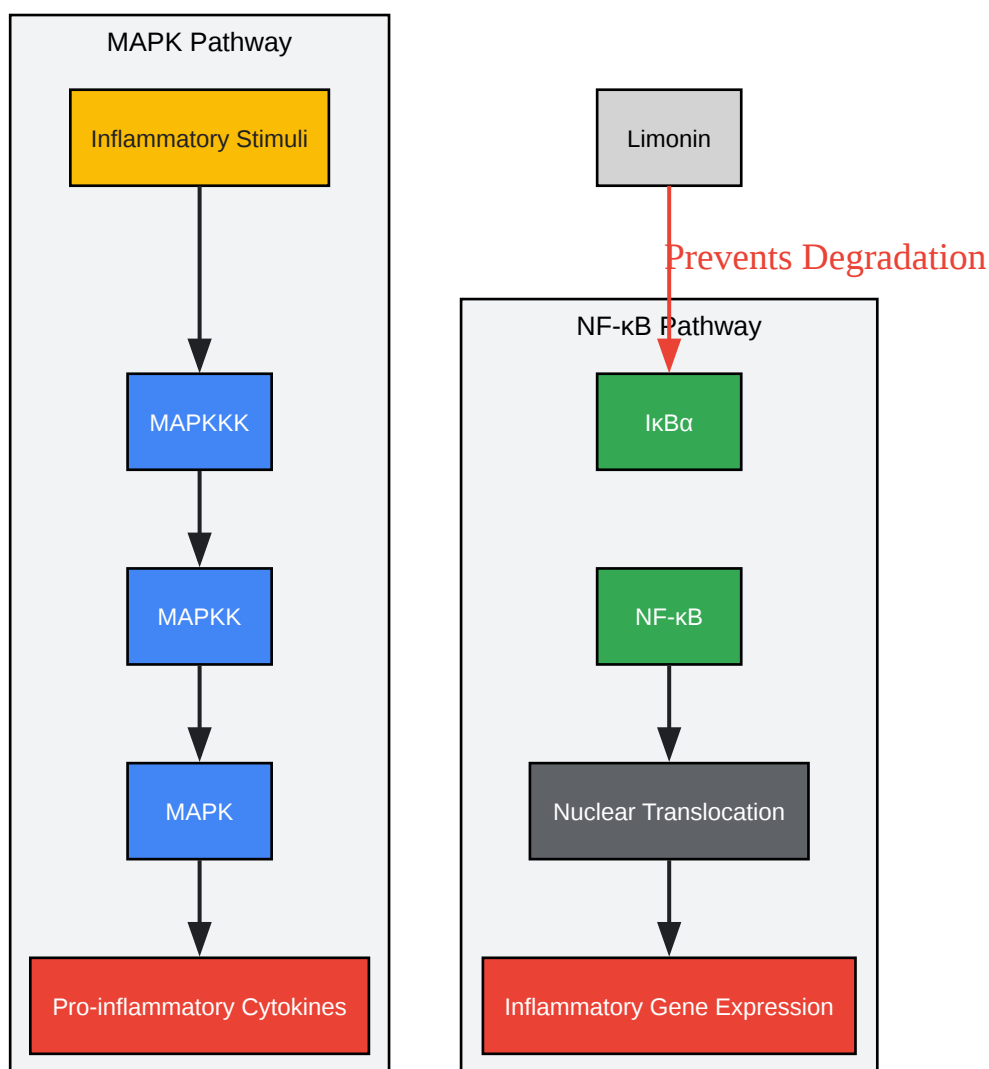
- **UV-Vis Spectroscopy:** A solution of limonin in a suitable transparent solvent (e.g., methanol) is prepared. The UV-Vis spectrum is recorded over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).
- **Infrared (IR) Spectroscopy:** A small amount of dry limonin is mixed with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is then recorded to identify the characteristic vibrational frequencies of its functional groups.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Limonin is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a high-field NMR spectrometer to provide detailed information about the molecular structure.
- **Mass Spectrometry (MS):** Limonin is introduced into a mass spectrometer (e.g., via electrospray ionization - ESI) to determine its molecular weight and fragmentation pattern, which aids in structural confirmation.

## Signaling Pathways and Biological Activity

Limonin exerts its biological effects by modulating various intracellular signaling pathways. Its anti-inflammatory and anti-cancer properties are of particular interest.

### Anti-Inflammatory Signaling Pathways

Limonin has been shown to inhibit key inflammatory pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- $\kappa$ B) pathways.

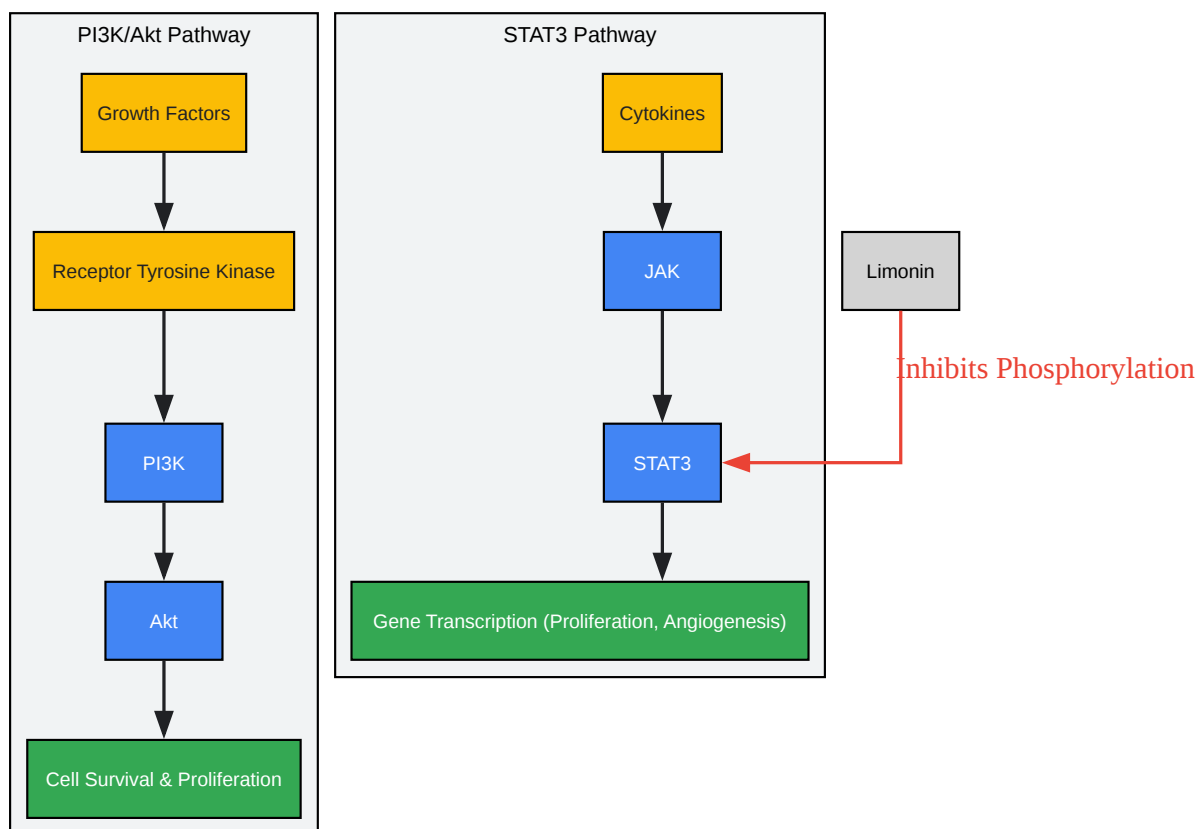


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Caption: Limonin's anti-inflammatory mechanism.

## Anti-Cancer Signaling Pathways

Limonin has demonstrated anti-proliferative and pro-apoptotic effects in cancer cells by targeting pathways such as the PI3K/Akt and STAT3 signaling cascades.



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Caption: Limonin's anti-cancer mechanism.

## Conclusion

Limonin presents a complex and fascinating profile of physicochemical properties that are integral to its biological activities. This guide provides a foundational repository of data and methodologies to support ongoing research and development efforts. A thorough understanding of these properties is paramount for unlocking the full therapeutic potential of this promising natural compound. Further research to experimentally validate estimated values and to fully elucidate its mechanisms of action will be crucial for its future applications in medicine and pharmacology.

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